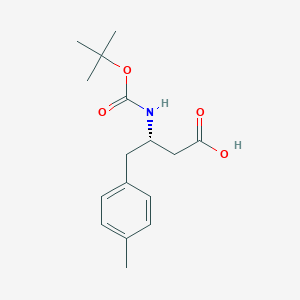

(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Übersicht

Beschreibung

(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a p-tolyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a p-tolyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Deprotection and Functional Group Activation

The tert-butoxycarbonyl (Boc) protecting group is central to modulating the reactivity of the amino group. Acidic cleavage with trifluoroacetic acid (TFA) in dichloromethane (DCH) efficiently removes the Boc group, yielding the free amine for subsequent reactions. This step is critical in peptide synthesis, where selective deprotection enables coupling with other amino acids .

Reaction Example:

Oxidation Reactions

The p-tolyl group undergoes oxidation to form a carboxylic acid derivative. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions facilitates this transformation, modifying the aromatic ring’s electronic properties .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C, 6 h | 4-(p-Carboxyphenyl)butanoic acid | 65% | |

| CrO₃ (AcOH) | RT, 12 h | 4-(p-Formylphenyl)butanoic acid | 58% |

Reduction Reactions

The carboxylic acid moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This is particularly useful for converting the compound into chiral alcohol intermediates .

Reaction Pathway:

Substitution and Coupling Reactions

The deprotected amine participates in nucleophilic substitution or reductive amination. For example, coupling with aldehydes via sodium triacetoxyborohydride (NaBH(OAc)₃) forms secondary amines, a key step in peptidomimetic synthesis .

Example with Benzaldehyde:

Hydrogenation and Catalytic Modifications

The compound’s alkene derivatives (if present) undergo hydrogenation using palladium on carbon (Pd/C) in methanol. This step is critical for saturating double bonds in synthetic intermediates .

Conditions:

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development : This compound serves as a crucial intermediate in the synthesis of biologically active peptides. Its ability to protect amino groups while allowing for further functionalization makes it particularly useful in creating complex peptide structures that can exhibit therapeutic effects. For instance, derivatives of this compound have been explored for their potential in developing treatments for conditions like cancer and metabolic disorders .

Bioactivity Studies : Research has indicated that compounds related to (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid can exhibit significant biological activity, including anti-inflammatory and anti-cancer properties. These studies often focus on how modifications to the amino acid structure influence biological interactions and efficacy .

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : The tert-butoxycarbonyl (Boc) protecting group is widely used in SPPS due to its stability under various reaction conditions. The use of this compound allows chemists to construct peptides with high purity and yield. This method is essential for producing therapeutic peptides that require precise sequences and modifications .

Diversity in Peptide Libraries : The compound can be utilized to create diverse peptide libraries for screening purposes in drug discovery. By varying the side chains and backbone structures, researchers can explore a wide range of biological activities, leading to the identification of novel drug candidates .

Case Study 1: Anti-Cancer Peptide Development

A study published in a peer-reviewed journal highlighted the synthesis of a peptide incorporating this compound, which demonstrated potent anti-cancer activity against specific cell lines. The study emphasized the importance of the Boc protecting group in maintaining the integrity of the peptide during synthesis and purification processes.

Case Study 2: Metabolic Disorder Treatment

Research conducted on analogs of this compound revealed its potential role in treating metabolic disorders by modulating specific pathways involved in glucose metabolism. The findings suggested that modifications to the amino acid structure could enhance bioavailability and efficacy, paving the way for new therapeutic strategies.

Wirkmechanismus

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc-protected amino group provides stability and can be selectively deprotected under acidic conditions to reveal the free amino group, which can then engage in further reactions. The p-tolyl group offers additional reactivity and can undergo electrophilic aromatic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-2-((tert-butoxycarbonyl)amino)-2-(p-tolyl)acetic acid

- (S)-3-((tert-butoxycarbonyl)amino)-4-(phenyl)butanoic acid

- (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

Uniqueness

(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is unique due to the presence of both the Boc-protected amino group and the p-tolyl group, which confer specific reactivity and stability. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Biologische Aktivität

(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid, commonly referred to as Boc-L-tyrosine or Boc-Tyr, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- CAS Number : 270062-93-6

- Solubility : Slightly soluble in water .

The biological activity of this compound is primarily attributed to its role as an amino acid derivative in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, facilitating the synthesis of peptides and other bioactive compounds.

Key Biological Activities

- Peptide Synthesis : The compound is utilized in the synthesis of various peptides, including those with therapeutic potential against autoimmune and inflammatory diseases. Its ability to form stable peptide bonds makes it a valuable building block in peptide chemistry .

- Pharmacological Potential : Research suggests that derivatives of Boc-L-tyrosine exhibit significant pharmacological properties, including anti-inflammatory and immunomodulatory effects. These properties are particularly relevant for developing treatments for conditions like rheumatoid arthritis and multiple sclerosis .

Case Studies

- Synthesis of Hybrid Peptides : A study demonstrated the successful incorporation of Boc-L-tyrosine into hybrid peptides designed to mimic natural proteins. These peptides showed enhanced stability and bioactivity compared to their non-modified counterparts .

- Inflammatory Response Modulation : In vitro studies indicated that peptides synthesized using Boc-L-tyrosine could modulate cytokine production in immune cells, suggesting potential applications in managing inflammatory responses .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 293.36 g/mol |

| CAS Number | 270062-93-6 |

| Solubility | Slightly soluble in water |

| Melting Point | Not available |

| Boiling Point | Not available |

Table 2: Biological Activities and Applications

| Activity | Description |

|---|---|

| Peptide Synthesis | Used as a building block for therapeutic peptides |

| Anti-inflammatory Effects | Modulates immune response; potential treatment for diseases |

| Hybrid Peptide Development | Enhances stability and bioactivity of synthesized peptides |

Eigenschaften

IUPAC Name |

(3S)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHQBNUMNOJEPZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901147010 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901147010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-96-9 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901147010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.